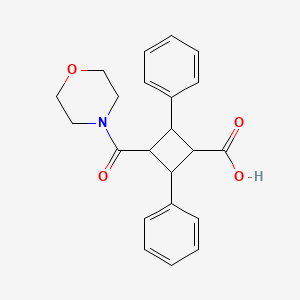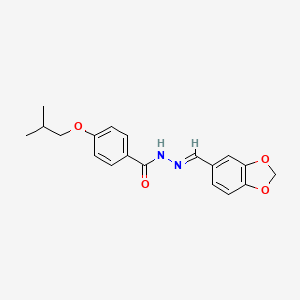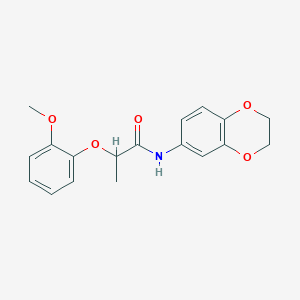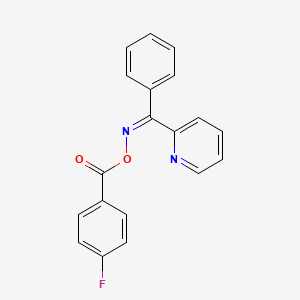
3-(4-吗啉羰基)-2,4-二苯基环丁烷羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related morpholine derivatives and cyclobutanecarboxylic acid compounds involves multiple steps, including the transformation of ketone groups into specific functional groups and condensation reactions. For instance, the synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid, a fluorinated analogue, is achieved in six steps from acetone, highlighting a key transformation step using morpholino-sulphur trifluoride (Mykhailiuk, Pavel K., Radchenko, D., & Komarov, I., 2010). Such detailed synthetic routes provide insights into the chemical versatility and complexity of morpholine derivatives and cyclobutanecarboxylic acid compounds.
Molecular Structure Analysis
The molecular structure of morpholine derivatives and cyclobutanecarboxylic acid compounds is characterized by various functional groups, which influence their chemical behavior and properties. X-ray structural examination and crystallography studies, such as those conducted on similar compounds, reveal specific conformational and geometric features important for understanding the molecular structure (Mironova, E., et al., 2012).
Chemical Reactions and Properties
Morpholine derivatives and cyclobutanecarboxylic acid compounds participate in a variety of chemical reactions, including cycloadditions, condensations, and thermolytic processes. These reactions are pivotal for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For example, the cycloaddition of organic azides with conjugated enamines is investigated to form morpholino-1H-1,2,3-triazoles, illustrating the reactivity of these compounds (Brunner, M., Maas, G., & Klärner, F., 2005).
Physical Properties Analysis
The physical properties of morpholine derivatives and cyclobutanecarboxylic acid compounds, such as melting points, solubility, and crystal structure, are crucial for their application in various domains. The determination of these properties is essential for the proper handling, storage, and application of these chemicals in research and industrial processes.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with other chemicals, are influenced by their molecular structure and functional groups. Understanding these properties is essential for predicting the behavior of these compounds in chemical reactions and their potential utility in various fields.
- Synthesis and structural analysis: (Mykhailiuk, Pavel K., Radchenko, D., & Komarov, I., 2010), (Mironova, E., et al., 2012).
- Chemical reactions and properties: (Brunner, M., Maas, G., & Klärner, F., 2005).
科学研究应用
环境存在和人类接触
来源和接触:对类似化合物(如三苯基磷酸酯 (TPHP))的研究已在各种消费品中检测到,包括指甲油,表明了人类的潜在接触来源。研究发现指甲油中 TPHP 的重量浓度高达 1.68%,突出了直接的皮肤接触途径。代谢副产物二苯基磷酸酯 (DPHP) 在涂抹后尿液样本中显着增加,表明指甲油是 TPHP 接触的一个重要来源,如果在类似的应用中使用,这可能与 3-(4-吗啉羰基)-2,4-二苯基环丁烷羧酸的接触机制相似 (Mendelsohn 等人,2016 年)。
生物医学成像
肿瘤成像:已开发出类似于 1-氨基-3-氟环丁烷-1-羧酸的氨基酸类似物,并用氟-18 ([18F]FACBC) 标记,用于使用 PET 扫描进行肿瘤成像。研究表明此类化合物在定位肿瘤(包括脑癌和前列腺癌)方面的功效,表明如果适当标记,3-(4-吗啉羰基)-2,4-二苯基环丁烷羧酸在诊断成像中具有潜在应用 (Shoup 等人,1999 年)。
环境科学与技术
环境监测:已在人类血清和废水处理厂污泥中观察到与 3-(4-吗啉羰基)-2,4-二苯基环丁烷羧酸结构相似的化合物,如多氟烷基磷酸二酯 (PAP),表明广泛存在于环境中并可能接触到人类。这强调了监测此类化合物对潜在环境和健康影响的重要性 (D’eon 等人,2009 年)。
治疗研究
镇痛活性:对相关化合物的研究探索了它们的潜在镇痛作用。例如,(+)-1-(3-甲基-4-吗啉-2:2-二苯基丁酰)吡咯烷对人类志愿者表现出更高的疼痛阈值,突出了 3-(4-吗啉羰基)-2,4-二苯基环丁烷羧酸在疼痛管理研究中的潜力,鉴于其结构和功能相似性 (Cahal,1958 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(23-11-13-27-14-12-23)19-17(15-7-3-1-4-8-15)20(22(25)26)18(19)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMEDHFYUKQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2C(C(C2C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholine-4-carbonyl)-2,4-diphenyl-cyclobutanecarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)
![7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)


![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)
![4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5551980.png)
![6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5551983.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551999.png)

![8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552017.png)